CYP3A4 Inhibition Profile of N-(4-fluorophenyl)-3-oxobutanamide
N-(4-fluorophenyl)-3-oxobutanamide was evaluated for its inhibitory activity against the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) in human liver microsomes. The compound exhibited an IC₅₀ value of 20,000 nM (20 µM) in this assay system [1]. This data provides a benchmark for assessing its potential for CYP3A4-mediated drug-drug interactions, a critical parameter distinct from other β-keto amide analogs where such data may be absent.
| Evidence Dimension | CYP3A4 inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 20,000 nM |
| Comparator Or Baseline | Not applicable (single-point measurement) |
| Quantified Difference | Not applicable |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation |
Why This Matters
This data provides a key ADME property for the compound, allowing researchers to anticipate potential metabolic liabilities or drug-drug interaction risks early in development.
- [1] BindingDB. BDBM50600733 CHEMBL5182534. 2023. View Source
